molecular formula C10H18N2O2S B13387493 Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one

Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No.: B13387493
M. Wt: 230.33 g/mol
InChI Key: RGIKRHKHRAAZIO-UHFFFAOYSA-N
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Description

D-Biotinol, also known as biotinol, is a derivative of biotin (vitamin H or B7). It is a water-soluble compound that plays a crucial role in various metabolic processes. D-Biotinol is known for its ability to be converted into biotin in vivo, making it an essential nutrient for many organisms . It is commonly used in scientific research and industrial applications due to its unique properties and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Biotinol typically involves the reduction of biotin. One common method is the catalytic hydrogenation of biotin using a palladium catalyst under hydrogen gas. This reaction converts the biotin into D-Biotinol by reducing the double bonds in the biotin molecule .

Industrial Production Methods

Industrial production of D-Biotinol often involves microbial fermentation processes. Microorganisms such as Lactobacillus arabinosus, Lactobacillus casei, and Saccharomyces cerevisiae are used to produce D-Biotinol through fermentation. These microorganisms are cultured in nutrient-rich media, and the D-Biotinol is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

D-Biotinol undergoes various chemical reactions, including:

    Oxidation: D-Biotinol can be oxidized to form biotin.

    Reduction: As mentioned earlier, biotin can be reduced to form D-Biotinol.

    Substitution: D-Biotinol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Biotin.

    Reduction: D-Biotinol.

    Substitution: Various substituted biotinol derivatives, depending on the nucleophile used.

Scientific Research Applications

D-Biotinol has a wide range of applications in scientific research:

Mechanism of Action

D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

D-Biotinol is similar to other biotin derivatives, such as:

    Biotin: The parent compound, essential for various metabolic processes.

    Biotinyl-5’-AMP: An intermediate in the biotinylation of proteins.

    Biocytin: A biotin-lysine conjugate used in biochemical assays.

Uniqueness

D-Biotinol is unique in its ability to be converted into biotin in vivo, making it a valuable compound for research and industrial applications. Its stability and ease of conversion set it apart from other biotin derivatives .

Properties

Molecular Formula

C10H18N2O2S

Molecular Weight

230.33 g/mol

IUPAC Name

4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)

InChI Key

RGIKRHKHRAAZIO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCCO)NC(=O)N2

Origin of Product

United States

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